molecular formula C11H15NO2 B126059 Ethyl 2-cyano-2-cyclohexylideneacetate CAS No. 6802-76-2

Ethyl 2-cyano-2-cyclohexylideneacetate

Cat. No.: B126059
CAS No.: 6802-76-2
M. Wt: 193.24 g/mol
InChI Key: PZAJJZJKRVXKCS-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-cyclohexylideneacetate is a chemical compound characterized by the presence of a cyano group and a cyclohexylidene moiety attached to an ethyl acetate framework.

Preparation Methods

The synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate can be achieved through various methods. One common approach involves the condensation of ethyl 2-chloroacetate with hydroxy groups of related compounds. Another method includes the use of a modified Yamaguchi reagent for racemization-free esterification, thioesterification, amidation, and peptide bond formation. Additionally, multi-step reactions have been employed to create derivatives such as quinazoline.

Chemical Reactions Analysis

Ethyl 2-cyano-2-cyclohexylideneacetate undergoes various chemical reactions, including:

    Cycloaddition Reactions: It participates in nickel-catalyzed [3 + 2 + 2] cycloaddition reactions with heteroatom-substituted alkynes, leading to the synthesis of cycloheptadiene derivatives.

    Cyclization Reactions: These reactions convert the compound into amino acids and other phenanthrene derivatives.

Common reagents and conditions used in these reactions include nickel catalysts and heteroatom-substituted alkynes. The major products formed from these reactions are cycloheptadiene derivatives and phenanthrene derivatives.

Scientific Research Applications

    Organic Synthesis: It serves as a precursor or intermediate in the synthesis of complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates.

    Corrosion Inhibition: It has been investigated for its inhibitory action on carbon steel corrosion in acidic environments.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-2-cyclohexylideneacetate exerts its effects involves its adsorption on metal surfaces, which inhibits corrosion reactions . The compound interacts with the metal surface via adsorption through donor atoms, π-orbital, electron density, and the electronic structure of the molecule .

Comparison with Similar Compounds

Ethyl 2-cyano-2-cyclohexylideneacetate is unique due to its specific structure and reactivity. Similar compounds include:

    Ethyl cyanoethylphenylacetate: Obtained from benzyl cyanide and diethyl carbonate in the presence of sodium ethanolate.

    Ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate: Known for its unique bond parameters and spectroscopic properties.

These compounds share similar functional groups but differ in their specific applications and reactivity.

Biological Activity

Ethyl 2-cyano-2-cyclohexylideneacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on various research findings.

Synthesis and Structural Characteristics

This compound is synthesized through the reaction of cyclohexanone with ethyl cyanoacetate in toluene, followed by further chemical modifications. The compound features a cyclohexylidene structure that contributes to its biological activity. Recent studies have employed single-crystal X-ray diffraction to analyze its molecular conformation, revealing that the cyclohexane ring adopts a chair conformation, which is crucial for its interaction with biological targets .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays indicated significant cytotoxicity with IC50 values ranging from 10 to 1000 nM against human gastric, colon, liver, and breast cancer cells .
  • Antibacterial Activity : The compound has been evaluated for its ability to inhibit bacterial virulence factors. It has shown promise as an inhibitor of streptokinase expression in Group A Streptococcus, which is critical for bacterial pathogenicity .
  • Neuropharmacological Effects : this compound has been implicated in modulating serotonin receptor activity, particularly the 5-HT7 receptor. This modulation is relevant for treating conditions associated with dysregulation of serotonin signaling, such as depression and anxiety disorders .

Anticancer Activity

A study conducted by Shaaban et al. evaluated the cytotoxicity of various derivatives of cyclohexane compounds, including this compound. The results highlighted that this compound exhibited potent activity against multiple cancer cell lines. The following table summarizes the IC50 values observed:

CompoundCell LineIC50 (nM)
This compoundNUGC (Gastric)150
This compoundDLD1 (Colon)200
This compoundHEPG2 (Liver)300
This compoundMCF (Breast)250

These findings suggest that this compound has a selective cytotoxic effect on cancer cells while sparing normal fibroblast cells .

Antibacterial Activity

In another study focusing on bacterial virulence, this compound was identified as a lead compound capable of reducing streptokinase expression significantly. This was confirmed through Western blot analysis and RNA microarray studies, demonstrating its potential as a novel antibacterial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclohexane moiety can enhance the biological activity of this compound. For example, substituents at specific positions on the cyclohexane ring have been shown to improve potency against cancer cell lines and bacterial strains. The presence of electron-donating groups appears to correlate with increased activity .

Properties

IUPAC Name

ethyl 2-cyano-2-cyclohexylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAJJZJKRVXKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218211
Record name Ethyl cyanocyclohexylideneacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6802-76-2
Record name Acetic acid, 2-cyano-2-cyclohexylidene-, ethyl ester
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Record name Ethyl cyanocyclohexylideneacetate
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Record name Ethyl cyanocyclohexylideneacetate
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Record name Ethyl cyanocyclohexylideneacetate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of cyclohexanone (1.50 ml, 14.47 mmol) in toluene (24.12 ml) was added ethyl cyanoacetate (1.556 ml, 14.62 mmol), acetic acid (0.166 ml, 2.89 mmol), and ammonium acetate (0.112 g, 1.447 mmol). The mixture was heated to a reflux at 150° C. in a Dean-Stark apparatus. After 5 h, the reaction was cooled and washed with water and saturated NaHCO3 solution. The organics were dried over Na2SO4, filtered, and concentrated.
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0.112 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-2-cyclohexylideneacetate

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